
3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al typically involves the isolation of the compound from natural sources such as Momordica charantia. The isolation process includes extraction with solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound can also be synthesized through chemical reactions involving the modification of cucurbitane-type triterpenoids.
Industrial Production Methods
化学反应分析
Oxidation Reactions
The compound’s hydroxyl groups at positions 3, 7, 23, and 24 are susceptible to oxidation. For example:
-
Primary hydroxyl groups (e.g., at C-23/C-24) can oxidize to ketones under mild conditions, forming derivatives like cucurbitane-3,7-diketones.
-
Allylic hydroxyl groups adjacent to double bonds (e.g., at C-7) may undergo dehydrogenation to form α,β-unsaturated ketones .
Key Reaction Example:
Starting Material | Reagents/Conditions | Product | Reference |
---|---|---|---|
3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al | Jones reagent (CrO₃/H₂SO₄) | 3,7,23,24-Tetraketo-cucurbita-5,25-dien-19-al |
Acetylation and Esterification
The hydroxyl groups readily undergo acetylation or esterification:
-
Acetylation : Treatment with acetic anhydride/pyridine yields acetylated derivatives (e.g., 3,7,23,24-tetra-O-acetylcucurbita-5,25-dien-19-al).
-
Esterification : Reacts with fatty acids (e.g., palmitic acid) to form lipophilic esters, enhancing bioavailability.
Stability Considerations:
-
The aldehyde group at C-19 is sensitive to over-oxidation but can be protected during esterification/acetylation.
Biological Activity-Driven Modifications
While not traditional chemical reactions, the compound’s interactions with biological systems involve covalent and non-covalent modifications:
-
PPARγ Activation : The hydroxyl groups mediate hydrogen bonding with PPARγ’s ligand-binding domain, promoting adipocyte differentiation .
-
AMPK Phosphorylation : Indirect reactivity via metabolic pathways enhances AMPK activity by 2.5-fold at 10 µM .
Structural Derivatives and Analogues
Derivatives synthesized from this compound show altered bioactivity:
Degradation Pathways
科学研究应用
3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al has several scientific research applications:
Chemistry: Used as a reference compound in the study of cucurbitane-type triterpenoids.
Biology: Investigated for its anti-inflammatory and hepatoprotective effects.
Medicine: Studied for its potential anti-cancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals.
作用机制
The mechanism of action of 3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression . The compound’s hydroxyl groups play a crucial role in its biological activity by facilitating interactions with target proteins .
相似化合物的比较
3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al is unique among cucurbitane-type triterpenoids due to its specific hydroxylation pattern. Similar compounds include:
- 24-Hydroxymomordicine III
- Kuguacin J
- Kuguaglycoside C
- Momordicine I
- Momordicine II
- Momordicine V
- Kuguacin N
- 3,7,25-Trihydroxycucurbita-5,23-dien-19-al
- Momordicoside L
- Momordicoside X
- Momordicoside K .
These compounds share structural similarities but differ in their specific functional groups and biological activities.
生物活性
3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al is a triterpenoid compound derived from the plant Momordica charantia, commonly known as bitter melon. This compound has garnered attention due to its diverse biological activities, which include potential anti-cancer, anti-diabetic, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by research findings and relevant case studies.
- Molecular Formula : C30H48O5
- CAS Number : 1446447-97-7
- Molecular Weight : 488.7 g/mol
The structure of this compound features multiple hydroxyl groups that contribute to its biological activity.
Anti-Cancer Properties
Research has indicated that this compound exhibits significant anti-cancer properties. A study conducted by Zhang et al. (2017) demonstrated that this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways. The following table summarizes key findings from this study:
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 15.2 | Caspase-3 activation |
MCF-7 | 12.8 | ROS generation and mitochondrial dysfunction |
A549 | 18.4 | Inhibition of NF-kB signaling |
Anti-Diabetic Effects
Another area of interest is the compound's potential in managing diabetes. A study by Liu et al. (2019) highlighted its ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic rats. The results are summarized below:
Parameter | Control Group | Treated Group | P-Value |
---|---|---|---|
Fasting Blood Glucose (mg/dL) | 250 ± 15 | 150 ± 10 | <0.01 |
Insulin Level (µU/mL) | 5.0 ± 1.2 | 10.5 ± 1.5 | <0.01 |
Anti-Inflammatory Activity
This compound has also been noted for its anti-inflammatory properties. A study by Wang et al. (2020) showed that this compound could significantly reduce levels of pro-inflammatory cytokines in vitro.
Cytokine Levels Reduction
Cytokine | Control (pg/mL) | Treated (pg/mL) | Reduction (%) |
---|---|---|---|
TNF-alpha | 120 ± 20 | 45 ± 10 | 62% |
IL-6 | 80 ± 15 | 30 ± 8 | 63% |
Case Study: Diabetes Management
In a clinical trial involving patients with type 2 diabetes, supplementation with bitter melon extract containing this compound resulted in improved glycemic control over a period of three months. Patients reported significant reductions in HbA1c levels compared to the placebo group.
Case Study: Cancer Treatment
A case study involving a patient with advanced liver cancer treated with a regimen including this compound showed promising results in tumor size reduction and improved quality of life metrics.
属性
分子式 |
C30H48O5 |
---|---|
分子量 |
488.7 g/mol |
IUPAC 名称 |
(3S,7S,8S,9R,10R,13R,14S,17R)-17-[(2R)-4,5-dihydroxy-6-methylhept-6-en-2-yl]-3,7-dihydroxy-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde |
InChI |
InChI=1S/C30H48O5/c1-17(2)25(35)22(32)14-18(3)19-10-11-29(7)26-23(33)15-21-20(8-9-24(34)27(21,4)5)30(26,16-31)13-12-28(19,29)6/h15-16,18-20,22-26,32-35H,1,8-14H2,2-7H3/t18-,19-,20-,22?,23+,24+,25?,26+,28-,29+,30-/m1/s1 |
InChI 键 |
RUCKJTASGDJGBO-GURYYEPBSA-N |
手性 SMILES |
C[C@H](CC(C(C(=C)C)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C |
规范 SMILES |
CC(CC(C(C(=C)C)O)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。